molecular formula C12H20N2O2 B7016463 N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide

N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide

Cat. No.: B7016463
M. Wt: 224.30 g/mol
InChI Key: OXJFHQLGGPHVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name

N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-12(16)13-7-4-11-5-8-14(9-6-11)10(2)15/h3,11H,1,4-9H2,2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFHQLGGPHVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide typically involves the reaction of piperidine derivatives with acrylamide. The reaction conditions often include the use of solvents such as methanol or chloroform, and the reaction is carried out at controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide
  • N-[2-(1-acetylpiperidin-4-yl)ethyl]but-2-ynamide
  • N-[2-(1-acetylpiperidin-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Uniqueness

N-[2-(1-acetylpiperidin-4-yl)ethyl]prop-2-enamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness can result in different pharmacological and industrial properties compared to similar compounds .

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